molecular formula C7H7ClN2O B8651309 3-chloro-N-methylisonicotinamide

3-chloro-N-methylisonicotinamide

Cat. No.: B8651309
M. Wt: 170.59 g/mol
InChI Key: UOEQDNBHTJLQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-N-methylisonicotinamide is a pyridine-derived compound featuring a carboxamide group at position 4 (isonicotinamide backbone), a chlorine substituent at position 3, and a methyl group attached to the amide nitrogen. While direct data on this compound is absent in the provided evidence, its structure can be inferred from related analogs. The chlorine atom enhances electrophilicity, influencing reactivity in cross-coupling reactions, while the methyl group modulates lipophilicity and metabolic stability .

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

3-chloro-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C7H7ClN2O/c1-9-7(11)5-2-3-10-4-6(5)8/h2-4H,1H3,(H,9,11)

InChI Key

UOEQDNBHTJLQRS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=NC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-methylisonicotinamide typically involves the chlorination of N-methylpyridine-4-carboxamide. One common method includes the reaction of N-methylpyridine-4-carboxamide with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-methylisonicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-N-methylisonicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-methylisonicotinamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways .

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects: Chlorine Position: Chlorine at C3 (as in this compound) vs. C2 (in 2-chloro-N-phenylisonicotinamide) alters electronic distribution, affecting reactivity in nucleophilic aromatic substitution . Amide Substituents: Methyl (lipophilic) vs. phenyl (bulky) or amino (polar) groups on the amide nitrogen significantly influence solubility and bioavailability. For instance, 1-methylnicotinamide chloride’s quaternary ammonium structure renders it highly water-soluble , whereas N-phenyl derivatives may exhibit lower solubility .
  • Biological Relevance: 3-Amino-2-chloroisonicotinamide’s amine group facilitates hydrogen bonding with target proteins, making it a candidate for kinase inhibitors . The hydroxyl group in N-(3-chloro-2-methylphenyl)-2-hydroxynicotinamide could enhance binding to enzymes like cyclooxygenase, analogous to clonixin-related compounds .

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